molecular formula C14H16N2O4 B1207842 Taglutimide CAS No. 20537-86-4

Taglutimide

Cat. No.: B1207842
CAS No.: 20537-86-4
M. Wt: 276.29 g/mol
InChI Key: URPJPYAYMWPUPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Taglutimide is synthesized through a multi-step process involving the reaction of bicycloheptane derivatives with glutarimide. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the desired chemical properties and pharmacological efficacy .

Chemical Reactions Analysis

Types of Reactions: Taglutimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles .

Scientific Research Applications

Taglutimide has been extensively studied for its applications in various fields:

Mechanism of Action

Taglutimide exerts its effects by interacting with specific receptors in the central nervous system. It potentiates the effects of other central depressants, such as pentobarbital, by enhancing their binding to their respective receptors. The exact molecular targets and pathways involved include modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

    Thalidomide: Another glutarimide derivative with sedative-hypnotic properties.

    Phenobarbital: A barbiturate with similar central nervous system depressant effects but a different chemical structure and mechanism of action.

    Diazepam: A benzodiazepine with sedative-hypnotic properties, differing in its chemical structure and receptor interactions.

Uniqueness of Taglutimide: this compound is unique in its specific interaction with central nervous system receptors and its ability to potentiate the effects of other central depressants without significant toxicity. Its distinct chemical structure also sets it apart from other sedative-hypnotic drugs .

Biological Activity

Taglutimide, a derivative of thalidomide, has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects, and relevance in medical research.

Overview of this compound

This compound is classified as a sedative-hypnotic compound. Its structure is similar to thalidomide, which has been extensively studied for its immunomodulatory and anti-inflammatory properties. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.

  • Inhibition of Tumor Necrosis Factor Alpha (TNF-α) :
    • This compound has been shown to inhibit TNF-α production in vitro. In studies involving human peripheral blood mononuclear cells, this compound demonstrated an ability to reduce TNF-α synthesis by approximately 60% when stimulated by lipopolysaccharides. This effect was comparable to that observed with thalidomide, indicating a similar mechanism of action in modulating inflammatory responses .
  • Sedative and Hypnotic Effects :
    • Experimental studies have indicated that this compound exhibits central-nervous system depressant effects. It reduces spontaneous motor activity and enhances the sedative effects of other compounds such as pentobarbital. This suggests that this compound may act on similar pathways as traditional sedatives, potentially through GABAergic mechanisms .
  • Analgesic Potentiation :
    • This compound has been observed to potentiate the analgesic effects of morphine without exhibiting significant analgesic properties on its own. This characteristic could make it a valuable adjunct in pain management therapies .

Pharmacological Properties

The pharmacological profile of this compound reveals several key characteristics:

Property Observation
Sedative Activity Reduces motor activity; potentiates pentobarbital
Analgesic Interaction Enhances morphine's effect without independent action
Toxicity No toxic effects at high doses in animal models
Anticonvulsant Activity No significant effects on seizures induced by electroshock or strychnine

Case Studies and Research Findings

  • Stability and Biological Activity :
    • A study investigated the stability of this compound and its N-alkyl analogs in various buffer solutions at different temperatures. The results indicated that the addition of N-alkyl groups did not significantly alter the compound's ability to inhibit TNF-α production, suggesting that structural modifications may not impact its therapeutic efficacy significantly .
  • Clinical Relevance :
    • The potential clinical applications of this compound are being explored in conditions characterized by excessive TNF-α production, such as autoimmune diseases and certain cancers. Its ability to modulate immune responses positions it as a candidate for further clinical investigation .
  • Comparative Studies with Thalidomide :
    • Comparative studies have highlighted that while both this compound and thalidomide share similar pharmacological activities, this compound may offer advantages in terms of safety profiles due to its lack of teratogenic effects observed with thalidomide during pregnancy .

Properties

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJPYAYMWPUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864473
Record name 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-26-8, 20537-86-4
Record name rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14166-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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